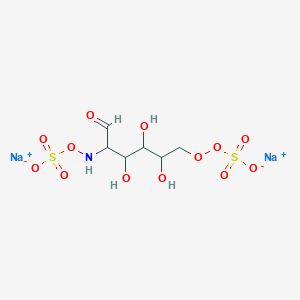
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is a coordination compound that features zinc ions coordinated with 4-methyl-1H-benzimidazole-2-thiolate ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) typically involves the reaction of zinc salts with 4-methyl-1H-benzimidazole-2-thiol in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired coordination compound. Common solvents used in the synthesis include ethanol and methanol. The reaction mixture is often heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade zinc salts and 4-methyl-1H-benzimidazole-2-thiol. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
化学反应分析
Types of Reactions
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The thiolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other thiolates or similar ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding reduced forms of the compound .
科学研究应用
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic effects on certain cancer cell lines.
Industry: It is used in the development of advanced materials, including polymers and coatings.
相似化合物的比较
Similar Compounds
- Zinc bis(1H-benzimidazole-2-thiolate)
- Zinc bis(2-methyl-1H-benzimidazole-2-thiolate)
- Zinc bis(5-methyl-1H-benzimidazole-2-thiolate)
Uniqueness
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is unique due to the presence of the 4-methyl group on the benzimidazole ring. This structural feature influences the compound’s reactivity and binding properties, making it distinct from other similar compounds. The 4-methyl group can enhance the compound’s stability and its interaction with specific biological targets .
属性
| 57152-92-8 | |
分子式 |
C16H14N4S2Zn |
分子量 |
391.8 g/mol |
IUPAC 名称 |
zinc;4-methyl-1H-benzimidazole-2-thiolate |
InChI |
InChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2 |
InChI 键 |
GHPJYLIEFFVDGR-UHFFFAOYSA-L |
规范 SMILES |
CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2] |
物理描述 |
Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals; Dry Powder |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


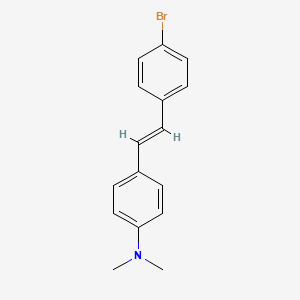

![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)

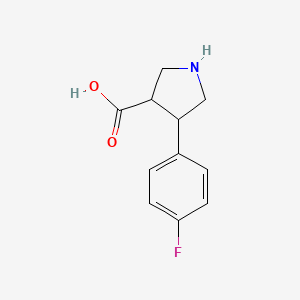
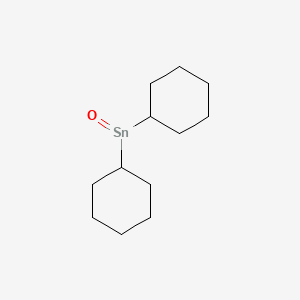

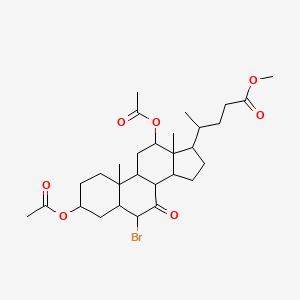
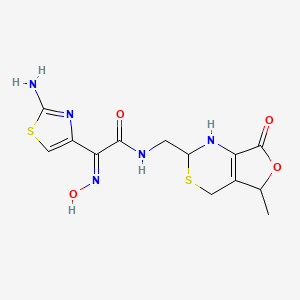
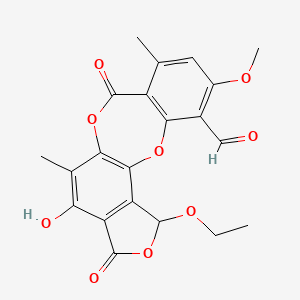
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
